molecular formula C25H28N4O3 B11006842 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-1-[2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-1-[2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone

Cat. No.: B11006842
M. Wt: 432.5 g/mol
InChI Key: DXPJWQOFYKYSDC-UHFFFAOYSA-N
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Description

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-1-ETHANONE is a complex organic compound with a unique structure that combines an indole moiety with a benzimidazole and a pyrrolidine ring

Preparation Methods

The synthesis of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the 2-Methoxyethyl Group:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

    Coupling of the Indole and Benzimidazole Rings: This step involves the formation of a bond between the indole and benzimidazole rings, often through nucleophilic substitution or other coupling reactions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of certain bonds within the molecule.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

    Industrial Applications: The compound may have applications in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-1-ETHANONE include:

    Indole Derivatives: Compounds with similar indole structures, such as tryptamines or indole-3-carbinol.

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures, such as benzimidazole-based drugs or dyes.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures, such as proline or pyrrolidine-based pharmaceuticals.

The uniqueness of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-1-ETHANONE lies in its combination of these three distinct moieties, which may confer unique properties and applications not found in simpler analogs.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-1-[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C25H28N4O3/c1-27-21-8-4-3-7-19(21)26-25(27)22-10-6-13-29(22)24(30)17-32-23-11-5-9-20-18(23)12-14-28(20)15-16-31-2/h3-5,7-9,11-12,14,22H,6,10,13,15-17H2,1-2H3

InChI Key

DXPJWQOFYKYSDC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)COC4=CC=CC5=C4C=CN5CCOC

Origin of Product

United States

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